1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. Common starting materials might include brominated phenols and methoxy-substituted benzyl derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine to hydrogen.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medicinal applications might include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, it could be utilized in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE likely involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-HYDROXY-4-METHYL-7,8,9,10-TETRAHYDRO-6H-BENZO©CHROMEN-6-ONE
- 4-METHOXY-2-BROMOPHENOL
- 2-(4-METHOXYPHENYL)ETHANOL
Uniqueness
The uniqueness of 1-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-2-[(4-METHOXYPHENYL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H20BrNO6 |
---|---|
Molecular Weight |
522.3 g/mol |
IUPAC Name |
1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H20BrNO6/c1-32-16-9-7-14(8-10-16)13-28-22(15-11-18(27)24(30)20(12-15)33-2)21-23(29)17-5-3-4-6-19(17)34-25(21)26(28)31/h3-12,22,30H,13H2,1-2H3 |
InChI Key |
KBFSRBDMAYAUHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C(=C5)Br)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.